molecular formula C11H11ClO B1324360 1-Phenylcyclobutanecarbonyl chloride CAS No. 4620-67-1

1-Phenylcyclobutanecarbonyl chloride

Cat. No.: B1324360
CAS No.: 4620-67-1
M. Wt: 194.66 g/mol
InChI Key: SVSUIHVKXBTVBI-UHFFFAOYSA-N
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Preparation Methods

1-Phenylcyclobutanecarbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-phenylcyclobutanecarboxylic acid with oxalyl chloride . The reaction typically occurs under anhydrous conditions and in the presence of a catalyst such as dimethylformamide (DMF). The reaction proceeds as follows:

C6H5C4H6COOH+(COCl)2C6H5C4H6COCl+CO2+CO+HCl\text{C}_6\text{H}_5\text{C}_4\text{H}_6\text{COOH} + (\text{COCl})_2 \rightarrow \text{C}_6\text{H}_5\text{C}_4\text{H}_6\text{COCl} + \text{CO}_2 + \text{CO} + \text{HCl} C6​H5​C4​H6​COOH+(COCl)2​→C6​H5​C4​H6​COCl+CO2​+CO+HCl

Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Phenylcyclobutanecarbonyl chloride undergoes various chemical reactions, including:

  • Substitution Reactions: : It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, reacting with an amine yields an amide:

    C6H5C4H6COCl+RNH2C6H5C4H6CONHR+HCl\text{C}_6\text{H}_5\text{C}_4\text{H}_6\text{COCl} + \text{RNH}_2 \rightarrow \text{C}_6\text{H}_5\text{C}_4\text{H}_6\text{CONHR} + \text{HCl} C6​H5​C4​H6​COCl+RNH2​→C6​H5​C4​H6​CONHR+HCl

  • Reduction Reactions: : It can be reduced to 1-phenylcyclobutanemethanol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Hydrolysis: : In the presence of water, it hydrolyzes to form 1-phenylcyclobutanecarboxylic acid and hydrochloric acid:

    C6H5C4H6COCl+H2OC6H5C4H6COOH+HCl\text{C}_6\text{H}_5\text{C}_4\text{H}_6\text{COCl} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{C}_4\text{H}_6\text{COOH} + \text{HCl} C6​H5​C4​H6​COCl+H2​O→C6​H5​C4​H6​COOH+HCl

Scientific Research Applications

1-Phenylcyclobutanecarbonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenylcyclobutanecarbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific derivative formed and its intended application .

Comparison with Similar Compounds

1-Phenylcyclobutanecarbonyl chloride can be compared with other acyl chlorides and cyclobutane derivatives:

    1-Phenylcyclobutanecarboxylic Acid: The parent compound, which is less reactive than the acyl chloride derivative.

    Cyclobutanecarbonyl Chloride: Lacks the phenyl group, making it less bulky and potentially less selective in reactions.

    Benzoyl Chloride: Contains a benzene ring directly attached to the carbonyl chloride group, differing in reactivity and steric effects.

The uniqueness of this compound lies in its combination of the cyclobutane ring and the phenyl group, which influences its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

1-phenylcyclobutane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSUIHVKXBTVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632641
Record name 1-Phenylcyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4620-67-1
Record name 1-Phenylcyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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